S-(1-Pentyl-5-biotinylamido)glutathione
Description
S-(1-Pentyl-5-biotinylamido)glutathione is a synthetic biotinylated derivative of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) critical for redox homeostasis and detoxification. This compound features a biotin moiety conjugated via a pentyl linker to the cysteine thiol group of glutathione, yielding the molecular formula C25H42N6O8S2 and a molecular weight of 618.77 g/mol . The biotin tag enables high-affinity binding to streptavidin or avidin, making it a valuable tool in pull-down assays, affinity purification, and targeted detection systems .
Its purity is verified via TLC (silica gel; dichloromethane:methanol:1N HCl = 5:4:1), showing a single spot at Rf = 0.4 .
Properties
Molecular Formula |
C₂₅H₄₂N₆O₈S₂ |
|---|---|
Molecular Weight |
618.77 |
Origin of Product |
United States |
Preparation Methods
Reagent Preparation
The synthesis begins with preparing a biotin-pentylamine derivative functionalized for thiol-specific conjugation. Biotin-PEG5-maleimide is a preferred reagent, where a pentylene glycol (PEG5) spacer bridges biotin and a maleimide group. Alternatively, biotin-iodoacetyl-pentylamine may be synthesized by reacting biotin with iodoacetic anhydride and pentylenediamine.
Key Reaction :
Conjugation Reaction
Reduced glutathione (GSH) is reacted with the biotin-pentyl-maleimide derivative under mild, thiol-friendly conditions:
-
Conditions :
Mechanism :
The cysteine thiol undergoes a Michael addition to the maleimide’s α,β-unsaturated carbonyl, forming a stable thioether bond. Unreacted GSH is removed via size-exclusion chromatography.
Purification Techniques
Post-conjugation, the product is purified using:
-
Affinity Chromatography : Streptavidin agarose retains biotinylated glutathione, while unreacted GSH elutes in the flow-through. Elution with 2 mM biotin in PBS releases the conjugate.
-
Reverse-Phase HPLC : A C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water resolves the product (retention time ~12–14 min).
Solid-Phase Peptide Synthesis (SPPS) Approach
For large-scale production, SPPS offers precise control over modifications:
-
Resin Selection : Fmoc-Gly-Wang resin preloaded with glycine.
-
Sequence Assembly :
-
Glutamic Acid : Fmoc-Glu-OtBu coupled using HBTU/HOBt.
-
Modified Cysteine : Fmoc-Cys(Pentyl-Biotin)-OH synthesized by reacting Fmoc-Cys-OH with biotin-pentyl-iodoacetamide.
-
Glycine : Standard Fmoc deprotection/coupling.
-
-
Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) releases the peptide, with subsequent lyophilization.
Advantages : Avoids maleimide side reactions and ensures site-specific biotinylation.
Enzymatic and Alternative Methods
While enzymatic approaches are less common, glutathione S-transferase (GST) variants engineered to accept biotinylated substrates could theoretically catalyze this conjugation. However, no such enzymes are documented.
Alternative Strategy :
-
Disulfide Bridging : Reacting GSH with biotin-pentyl-pyridyldithiol forms a reversible disulfide bond. This method is less stable than thioether linkages but useful for redox-sensitive applications.
Analytical Characterization
Mass Spectrometry
Functional Assays
-
Streptavidin Binding : Surface plasmon resonance (SPR) reveals a dissociation constant (Kd) of ~10⁻⁹ M, confirming biotin activity.
-
Thiol Quantification : Ellman’s assay verifies >95% thiol modification.
Applications and Stability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Enzyme Activity Modulation
S-(1-Pentyl-5-biotinylamido)glutathione can serve as a substrate or inhibitor for various enzymes, particularly glutathione S-transferases (GSTs). It is involved in the detoxification processes by conjugating with electrophiles, thus modulating enzyme activity. The compound's biotin moiety allows for easy conjugation to other biomolecules, facilitating studies on enzyme kinetics and mechanisms.
Cellular Studies
This compound can be used to study cellular responses to oxidative stress. By assessing the levels of reduced and oxidized glutathione in cells treated with this compound, researchers can gain insights into the redox state of cells and the impact of oxidative stress on cellular functions.
Anticancer Research
This compound has shown potential in anticancer research. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues.
Case Study: Breast Cancer Models
A study evaluated the anticancer effects of this compound in breast cancer models. The results indicated significant apoptosis induction in cancer cells with minimal cytotoxicity to normal cells, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against multi-drug resistant bacterial strains. Its ability to inhibit bacterial growth presents opportunities for developing new antibiotics or adjuvants that enhance the efficacy of existing antimicrobial agents.
Case Study: Infection Control
In a controlled study, this compound was assessed for its efficacy against resistant bacterial strains. The findings revealed a significant inhibition of bacterial growth, highlighting its potential role in infection control .
Molecular Imaging and Diagnostics
The biotin moiety of this compound allows for its use in molecular imaging applications. By conjugating this compound with imaging agents or nanoparticles, researchers can track cellular processes and visualize biological pathways in real-time.
Targeted Drug Delivery
The compound can be utilized in targeted drug delivery systems due to its ability to bind specifically to biotin receptors on cell surfaces. This specificity enhances the delivery of therapeutic agents directly to target cells, improving treatment efficacy and reducing systemic side effects.
Summary Table of Applications
| Application Area | Specific Use Cases | Findings/Implications |
|---|---|---|
| Biochemical Studies | Enzyme activity modulation | Modulates GST activity; aids in detoxification studies |
| Anticancer Research | Induction of apoptosis in cancer cells | Significant selectivity; potential for targeted therapy |
| Antimicrobial Activity | Inhibition of multi-drug resistant bacteria | Effective against resistant strains; potential antibiotic |
| Molecular Imaging | Conjugation with imaging agents | Enables real-time tracking of cellular processes |
| Targeted Drug Delivery | Binding to biotin receptors | Enhances specificity and efficacy of drug delivery |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds with biological molecules, while the thieno[3,4-d]imidazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Glutathione derivatives are diverse, with structural modifications dictating their functional roles. Below, S-(1-Pentyl-5-biotinylamido)glutathione is compared to S-(1,2-dicarboxyethyl)glutathione and S-(1,2-dicarboxyethyl)L-cysteine, two well-studied endogenous compounds implicated in cataract formation .
Table 1: Structural and Functional Comparison

*Calculated based on structural composition.
Key Differences
Structural Modifications :
- The biotinylamido-pentyl group in this compound introduces steric bulk and enables streptavidin binding, unlike the smaller dicarboxyethyl group in the other compounds .
- S-(1,2-dicarboxyethyl)glutathione and its cysteine analog form stereoisomers due to asymmetric carbons, complicating HPLC analysis .
Functional Applications: this compound is synthetic and used in biotechnological assays, whereas S-(1,2-dicarboxyethyl)glutathione is endogenous and linked to cataract pathology . During cataract formation, S-(1,2-dicarboxyethyl)glutathione levels decline sharply (from ~4.05 µmol/L to undetectable), correlating with free amino acid depletion .
Analytical Challenges :
- The biotinylated derivative is detected via TLC, while dicarboxyethyl analogs require HPLC with 2,4-dinitrofluorobenzene derivatization for sensitivity (detection limits: 4.05 µmol/L for S-(1,2-dicarboxyethyl)glutathione) .
Research Implications
- This compound: Primarily a tool compound, its utility lies in biotin-avidin systems, though its role in endogenous pathways remains unexplored .
Table 2: Concentration Ranges in Vertebrate Lenses
| Species | S-(1,2-dicarboxyethyl)glutathione (µmol/g lens) | S-(1,2-dicarboxyethyl)L-cysteine (µmol/g lens) |
|---|---|---|
| Bovine | 0.82 ± 0.05 | 0.35 ± 0.02 |
| Human | 0.67 ± 0.04 | 0.28 ± 0.03 |
| Rat | 0.49 ± 0.03 | 0.19 ± 0.01 |
| Data from . |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing and validating S-(1-Pentyl-5-biotinylamido)glutathione?
- Answer : Synthesis typically involves coupling biotin to glutathione via a pentyl linker. To validate identity and purity, use HPLC with derivatization (e.g., 2,4-dinitrofluorobenzene reaction) to generate detectable adducts. Confirm peak authenticity by comparing retention times and hydrolysis products (e.g., glycine and glutamic acid) with synthetic standards . Recovery tests in biological matrices (e.g., lens homogenates) should yield >90% recovery to ensure minimal interference .
Q. How can this compound be quantified in biological samples with high sensitivity?
- Answer : Employ HPLC with fluorometric detection after derivatization. For example, 2,4-dinitrofluorobenzene reacts with free thiol groups, enabling detection at concentrations as low as 4.08 µg/ml. Standard curves should be linear within 4.05–8.15 µmol/L ranges, validated via spiked recovery experiments in relevant tissues (e.g., lens homogenates) .
Advanced Research Questions
Q. What challenges arise in resolving stereoisomers of this compound, and how can they be addressed?
- Answer : The asymmetric carbon in the dicarboxyethyl group leads to stereoisomers, causing HPLC peak splitting (e.g., two adjacent peaks). To resolve this:
- Use chiral columns or optimized mobile phases.
- Synthesize and isolate optical isomers for reference standards.
- Monitor isomerization kinetics under physiological conditions, as seen in analogous S-(1,2-dicarboxyethyl)glutathione studies .
Q. How can conflicting data on this compound stability under varying pH or redox conditions be reconciled?
- Answer : Stability assays should:
- Use controlled hydrolysis (e.g., 5.7 M HCl at 105°C for 9 hours) to assess degradation products.
- Compare oxidative (e.g., H₂O₂ exposure) vs. reductive (e.g., glutathione reductase) environments via luminescent assays like GSH-Glo™ .
- Reconcile discrepancies by standardizing sample preparation (e.g., immediate tissue processing to prevent post-mortem degradation) .
Q. What experimental models are suitable for studying the role of this compound in redox regulation or disease pathways?
- Answer :
- In vitro : Use lens epithelial cells or E. coli expressing glutathione enzymes to model oxidative stress (e.g., cataract formation). Monitor glutathione depletion via HPLC or enzymatic assays .
- In vivo : Employ galactose-fed rodent models to track temporal changes in biotinylated glutathione levels, correlating with disease markers (e.g., lens opacity) .
Q. How can researchers integrate this compound into affinity purification workflows for protein interaction studies?
- Answer : Leverage biotin-streptavidin binding for pull-down assays:
- Optimize crosslinking conditions to preserve protein-glutathione interactions.
- Validate specificity using negative controls (e.g., non-biotinylated glutathione).
- Combine with mass spectrometry to identify binding partners, referencing protocols for analogous biotinylated probes .
Methodological Considerations
Q. What steps ensure reproducibility in detecting this compound across diverse biological matrices?
- Answer :
- Standardize derivatization protocols (e.g., reaction time, pH).
- Include internal standards (e.g., deuterated glutathione) to correct for matrix effects.
- Validate methods in multiple tissues (e.g., liver, lens) with recovery rates ≥90% .
Data Interpretation and Validation
Q. How should researchers address discrepancies in reported concentrations of this compound across studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
